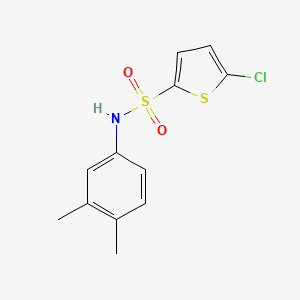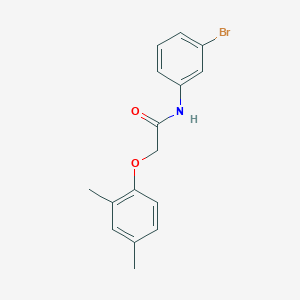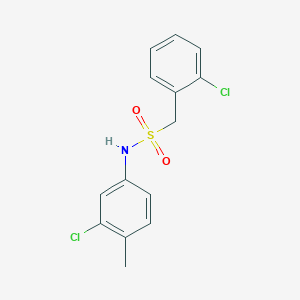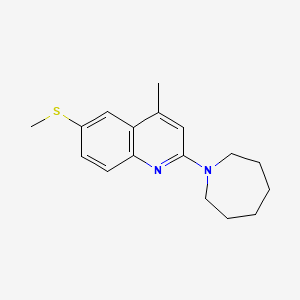
N-(anilinocarbonothioyl)-3-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(anilinocarbonothioyl)-3-ethoxybenzamide, also known as AEBSF, is a serine protease inhibitor that is widely used in scientific research. It is a potent inhibitor of several serine proteases, including trypsin, chymotrypsin, and thrombin. AEBSF is commonly used in laboratory experiments to study the biochemical and physiological effects of serine protease inhibition.
Mécanisme D'action
N-(anilinocarbonothioyl)-3-ethoxybenzamide works by irreversibly inhibiting the active site of serine proteases. It forms a covalent bond with the serine residue in the active site, preventing the enzyme from functioning. N-(anilinocarbonothioyl)-3-ethoxybenzamide is a suicide inhibitor, meaning that it irreversibly binds to the enzyme and cannot be removed.
Biochemical and Physiological Effects:
N-(anilinocarbonothioyl)-3-ethoxybenzamide has a number of biochemical and physiological effects. It has been shown to inhibit blood coagulation and fibrinolysis, as well as reduce inflammation. N-(anilinocarbonothioyl)-3-ethoxybenzamide has also been shown to have anti-tumor effects, and has been used in studies of cancer cell growth and metastasis. Additionally, N-(anilinocarbonothioyl)-3-ethoxybenzamide has been shown to have neuroprotective effects, and has been used in studies of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(anilinocarbonothioyl)-3-ethoxybenzamide in laboratory experiments is its potency as a serine protease inhibitor. It is effective at low concentrations, making it a cost-effective option for researchers. Additionally, N-(anilinocarbonothioyl)-3-ethoxybenzamide is stable and can be stored for long periods of time without losing its inhibitory activity.
One limitation of N-(anilinocarbonothioyl)-3-ethoxybenzamide is that it is not a selective inhibitor of serine proteases. It can also inhibit other enzymes, such as cysteine proteases and metalloproteases. This can make it difficult to interpret experimental results, as the effects may be due to inhibition of other enzymes rather than serine proteases.
Orientations Futures
There are a number of future directions for research involving N-(anilinocarbonothioyl)-3-ethoxybenzamide. One area of interest is the development of more selective serine protease inhibitors, which would allow for more precise studies of the role of serine proteases in various biological processes. Additionally, there is interest in using N-(anilinocarbonothioyl)-3-ethoxybenzamide as a therapeutic agent for various diseases, such as cancer and neurodegenerative diseases. Further research is needed to determine the efficacy and safety of N-(anilinocarbonothioyl)-3-ethoxybenzamide as a therapeutic agent.
Méthodes De Synthèse
N-(anilinocarbonothioyl)-3-ethoxybenzamide can be synthesized using a variety of methods, including the reaction of 3-ethoxybenzoic acid with aniline and carbon disulfide, followed by reaction with ethyl chloroformate. Another method involves the reaction of 3-ethoxybenzamide with thionyl chloride, followed by reaction with aniline and carbon disulfide.
Applications De Recherche Scientifique
N-(anilinocarbonothioyl)-3-ethoxybenzamide has a wide range of applications in scientific research. It is commonly used as a serine protease inhibitor in biochemical and physiological studies. It has been used in studies of blood coagulation, fibrinolysis, and inflammation. N-(anilinocarbonothioyl)-3-ethoxybenzamide has also been used in studies of cancer, cardiovascular disease, and infectious diseases.
Propriétés
IUPAC Name |
3-ethoxy-N-(phenylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-2-20-14-10-6-7-12(11-14)15(19)18-16(21)17-13-8-4-3-5-9-13/h3-11H,2H2,1H3,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXOJCCKAQHURE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5843714.png)

![2-[(3-chlorobenzyl)thio]-N-(3-fluorophenyl)acetamide](/img/structure/B5843723.png)


![5-[(3-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B5843737.png)

![ethyl 4-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)benzoate](/img/structure/B5843768.png)
![2-(6-chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid](/img/structure/B5843771.png)



![3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B5843813.png)
